2-phenyl-1H-indole-6-carbonitrile
Description
Properties
Molecular Formula |
C15H10N2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-phenyl-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-10-11-6-7-13-9-15(17-14(13)8-11)12-4-2-1-3-5-12/h1-9,17H |
InChI Key |
HXXBGPHFARVDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Procedure
Substrate Preparation :
- Use 6-cyanoindole as the core scaffold. The cyano group at position 6 is introduced via prior cyanation methods (e.g., copper-mediated iodination followed by substitution).
- Phenylboronic acid serves as the coupling partner to introduce the phenyl group at position 2.
Reaction Conditions :
Workup :
- Extract the product with chloroform and purify via silica gel chromatography.
| Parameter | Value |
|---|---|
| Catalyst | Macrocycle-Pd complex |
| Solvent | Water |
| Temperature | 50°C |
| Reaction Time | 12 hours |
| Yield | 88% |
| Reference |
Copper-Mediated Cyanation for Cyano Group Introduction
Copper-mediated cyanation offers a direct route to substitute halogens with cyano groups. This method is Pd-free and employs ammonium iodide (NH₄I) and dimethylformamide (DMF) as a cyano source.
Procedure
Substrate Preparation :
- Synthesize 2-phenylindole-6-bromide via electrophilic bromination of 2-phenylindole.
Reaction Conditions :
Mechanistic Insights :
| Parameter | Value |
|---|---|
| Catalyst | CuI |
| Cyano Source | NH₄I/DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | High (exact value not specified) |
| Reference |
Fischer Indole Synthesis with Post-Functionalization
The Fischer indole synthesis provides a pathway to 2-phenylindole, which can subsequently undergo cyanation at position 6.
Step 1: Fischer Synthesis
Step 2: Cyanation
Bromination :
- Introduce a bromine atom at position 6 via electrophilic substitution.
Cyanation :
| Parameter | Value |
|---|---|
| Fischer Catalyst | Clayzic |
| Cyanation Catalyst | CuI |
| Overall Yield | ~70–80% (estimated) |
| Reference | , |
Sandmeyer-Type Reaction with Nitroxide Catalysts
Sandmeyer reactions enable the conversion of diazonium salts to cyano derivatives. Nitroxide radicals (e.g., TEMPO) enhance reaction efficiency.
Procedure
Diazotization :
- Treat 2-phenylindole-6-amine with NaNO₂/HCl at 0–5°C to form the diazonium salt.
Cyanation :
| Parameter | Value |
|---|---|
| Catalyst | TEMPO/CuCN |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | Moderate (exact value not specified) |
| Reference |
Cyclocondensation with Cyanoacetate
Cyclocondensation of isatin derivatives with cyanoacetate provides an alternative route to indole carbonitriles.
Procedure
Reagents :
- React 2-phenylindole-6-carboxaldehyde with ethyl cyanoacetate in ethanol.
Conditions :
Product :
| Parameter | Value |
|---|---|
| Base | Piperidine |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | Moderate (exact value not specified) |
| Reference |
Vilsmeier-Haack Catalytic Approach
A catalytic Vilsmeier-Haack reaction enables formylation, but adaptations for cyanation are less explored. Recent advances in P(III)/P(V)=O cycles may offer future pathways.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pd-Catalyzed Coupling | High yield, mild conditions | Requires pre-functionalized indole |
| Copper-Mediated Cyanation | Pd-free, broad substrate scope | Moderate regioselectivity |
| Fischer Synthesis | Cost-effective, scalable | Multi-step process |
| Sandmeyer Reaction | High functional group tolerance | Requires diazonium salt stability |
| Cyclocondensation | Direct access to fused systems | Limited to specific substrates |
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
The search results provide information on indoles, 2-phenylindoles, and their derivatives, including their applications as inhibitors and in medicinal chemistry. However, the specific compound "2-phenyl-1H-indole-6-carbonitrile" is only mentioned in one search result .
Information on 2-Phenyl-1H-indole-6-carbonitrile
- The title compound, C(17)H(12)N(2), features an inter-planar angle of 24.32 (7)° between the indole mean plane [max. deviation 0.030 (1) Å] and the phenyl ring . Further details regarding specific applications of "2-phenyl-1H-indole-6-carbonitrile" are not available in the search results.
General Applications of Indole Derivatives
- Medicinal Chemistry: Indole is a structural component of FDA-approved drugs like vinblastine, vincristine, physostigmine, and related alkaloids . Indole derivatives have multifaceted therapeutic applications and are a versatile scaffold in drug discovery .
- Inhibitors: 2-Phenylindoles can act as complement inhibitors, useful in treating acute inflammatory events in diseases like rheumatoid arthritis, lupus erythematosus, and glomerulonephritis . Indole-2-carboxylic acid derivatives have shown potential as HIV-1 integrase inhibitors .
- Anti-cancer agents: Inhibitors of tumor-related protein kinases have been established as therapeutic options for treating various human cancers . Indole derivatives can exhibit cytotoxicity against cancer cells, promote apoptosis, and inhibit enzymes like EGFR and CDK-2 . Specific derivatives with N-alkoxy substitutions have shown increased efficacy against breast cancer cells .
- Synthesis of Heterocyclic Compounds: Indoles are used in synthesizing diverse heterocyclic compounds with anti-proliferative activities .
Table of Indole Derivative Applications
Case Studies
- HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivative 20a was developed, which significantly inhibited the strand transfer of integrase with an IC50 of 0.13 μM .
- Lung Cancer Treatment: Compound 16 showed remarkable cytotoxicity against A549 lung cancer cells (IC50 value of 2.66 μM), potent inhibition of EGFR (IC50 value of 34.1 nM), and increased total apoptosis by 71.6-fold compared to the control .
- Breast Cancer Treatment: N-alkoxy I3C derivatives showed a striking increase in efficacy against human breast cancer cells, with half-maximal growth arrest responses occurring at significantly lower indole concentrations compared to I3C .
Mechanism of Action
The mechanism of action of 2-phenyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the indole ring significantly alters molecular properties:
- Cyano Group Position: 6-Cyanoindole (as in the target compound) is commercially available and noted for its role in synthesizing bioactive molecules . 3-Cyanoindole derivatives (e.g., 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile) exhibit distinct electronic profiles due to conjugation between the cyano group and the indole π-system, enhancing stability .
- Phenyl Group Position :
Structural and Crystallographic Comparisons
Key structural parameters from X-ray diffraction studies of analogous compounds:
Physicochemical Properties
- Melting Points: 5-Methyl-3-phenyl-1H-indole-2-carbonitrile: 168°C . 6-Cyanoindole derivatives: Commercial samples list purity >98% but lack explicit mp data .
- Spectral Data: IR spectra for 3-cyanoindoles show strong CN stretches at ~2190 cm⁻¹, while NMR shifts for aromatic protons vary with substitution patterns .
Research Implications and Gaps
- Pharmacological Potential: While 6-cyanoindoles are less studied than 3-cyano analogues, their electronic properties suggest untapped bioactivity, particularly in kinase inhibition or antimicrobial applications .
- Structural Data Needs : Direct crystallographic data for 2-phenyl-1H-indole-6-carbonitrile are absent in the literature, necessitating further study to clarify its conformational preferences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
